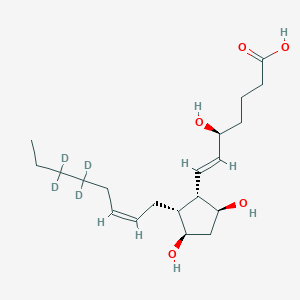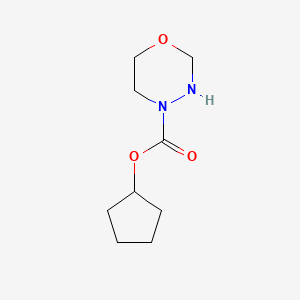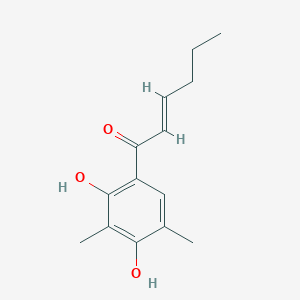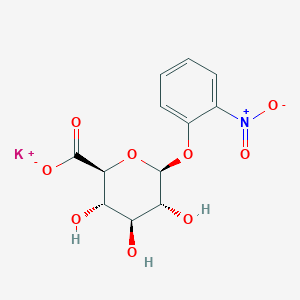
2-Nitrophenyl beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrophenyl beta-D-glucuronide is a chromogenic substrate commonly used in biochemical assays to detect the activity of beta-glucuronidase enzymes. This compound is particularly valuable in various fields of scientific research due to its ability to produce a measurable color change upon enzymatic hydrolysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl beta-D-glucuronide typically involves the glycosylation of 2-nitrophenol with a glucuronic acid derivative. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the beta-D-glucuronide linkage.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitrophenyl beta-D-glucuronide primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase enzymes. This hydrolysis results in the cleavage of the glucuronic acid moiety, releasing 2-nitrophenol, which can be detected colorimetrically.
Common Reagents and Conditions:
Reagents: Beta-glucuronidase enzymes, water, and buffer solutions.
Conditions: The hydrolysis reaction is typically carried out at physiological pH and temperature to mimic biological conditions.
Major Products: The major product of the hydrolysis reaction is 2-nitrophenol, which exhibits a yellow color that can be quantitatively measured using spectrophotometry.
Aplicaciones Científicas De Investigación
2-Nitrophenyl beta-D-glucuronide is widely used in various scientific research applications, including:
Biochemistry: As a substrate for detecting beta-glucuronidase activity in enzyme assays.
Microbiology: To identify and quantify beta-glucuronidase-producing bacteria in environmental and clinical samples.
Pharmacology: In drug metabolism studies to investigate the role of beta-glucuronidase in the hydrolysis of glucuronide conjugates.
Toxicology: To assess the impact of environmental toxins on beta-glucuronidase activity in biological systems.
Mecanismo De Acción
The mechanism of action of 2-Nitrophenyl beta-D-glucuronide involves its hydrolysis by beta-glucuronidase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 2-nitrophenol and glucuronic acid. This reaction is facilitated by the enzyme’s active site, which provides the necessary environment for the hydrolysis to occur efficiently.
Comparación Con Compuestos Similares
4-Nitrophenyl beta-D-glucuronide: Another chromogenic substrate used for detecting beta-glucuronidase activity, but with a different nitro group position.
2-Nitrophenyl beta-D-galactopyranoside: Used for detecting beta-galactosidase activity, similar in structure but with a galactose moiety instead of glucuronic acid.
Uniqueness: 2-Nitrophenyl beta-D-glucuronide is unique due to its specific application in detecting beta-glucuronidase activity. Its ability to produce a distinct color change upon hydrolysis makes it a valuable tool in various biochemical and clinical assays.
Propiedades
Fórmula molecular |
C12H12KNO9 |
|---|---|
Peso molecular |
353.32 g/mol |
Nombre IUPAC |
potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C12H13NO9.K/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-4-2-1-3-5(6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1 |
Clave InChI |
PSTZQJRGUIDEPT-BLKPXHQLSA-M |
SMILES isomérico |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[K+] |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)
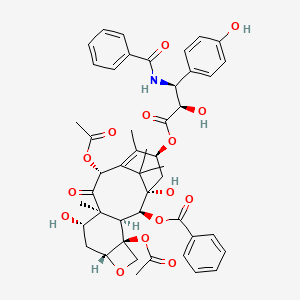



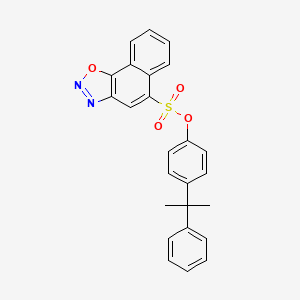
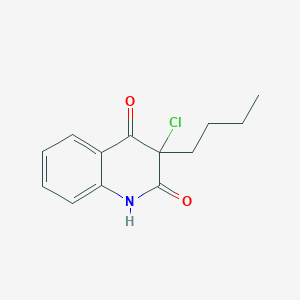
![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
